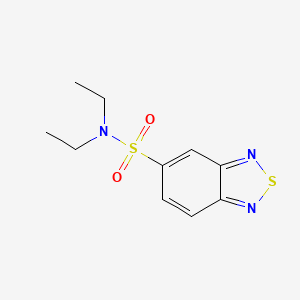![molecular formula C16H15FN2O4 B5701980 N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)
N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide, also known as FMeO-DMT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of tryptamines and has been found to have effects similar to other tryptamines such as psilocybin and DMT.
Mécanisme D'action
The exact mechanism of action of N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide is not fully understood. However, it is believed to act on the serotonin receptors in the brain, similar to other tryptamines. This may explain its potential therapeutic effects on depression and anxiety disorders.
Biochemical and Physiological Effects:
N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been found to have several biochemical and physiological effects. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which may be responsible for its antidepressant and anxiolytic effects. N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has also been found to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide in lab experiments include its potential therapeutic applications and its similarity to other tryptamines, which allows for comparison studies. However, the limitations of using N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide include its complex synthesis method and the lack of understanding of its exact mechanism of action.
Orientations Futures
There are several future directions for research on N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Another area of interest is its potential as a treatment for depression and anxiety disorders. Further research is needed to fully understand the mechanism of action of N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide involves a series of chemical reactions. The starting material is 3,4-dimethoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 2-fluorobenzoyl chloride to form the intermediate product. Finally, this intermediate is reacted with a primary amine to form the final product, N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide.
Applications De Recherche Scientifique
N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has been the subject of several scientific studies due to its potential therapeutic applications. One study found that N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has anti-inflammatory properties and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Another study found that N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide has potential as a treatment for depression and anxiety disorders.
Propriétés
IUPAC Name |
[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-21-13-8-7-10(9-14(13)22-2)15(18)19-23-16(20)11-5-3-4-6-12(11)17/h3-9H,1-2H3,(H2,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBDQKHNQKIDSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=NOC(=O)C2=CC=CC=C2F)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=N/OC(=O)C2=CC=CC=C2F)/N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)
![7-(2-nitrophenyl)-7H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5701912.png)



![1-methyl-N-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B5701950.png)
![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)

![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)

![2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5701999.png)

